molecular formula C22H21ClN2O5S B11350308 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11350308
M. Wt: 460.9 g/mol
InChI Key: MNHBUKCPUWBQFM-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiolan ring and the oxazole carboxamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions may produce thiolan derivatives.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE include:

Uniqueness

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H21ClN2O5S/c1-29-18-8-6-15(7-9-18)21-12-20(24-30-21)22(26)25(17-10-11-31(27,28)14-17)13-16-4-2-3-5-19(16)23/h2-9,12,17H,10-11,13-14H2,1H3

InChI Key

MNHBUKCPUWBQFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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